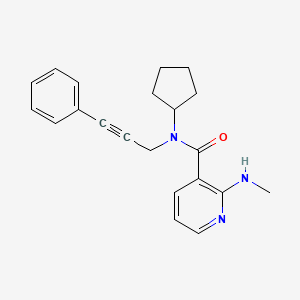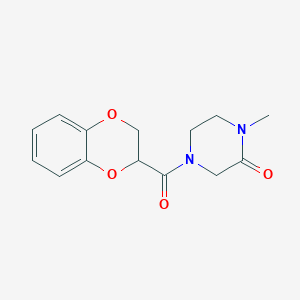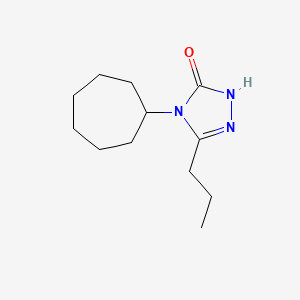
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide
Vue d'ensemble
Description
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in several neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Mécanisme D'action
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide works by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA in the brain. By blocking this enzyme, this compound increases the levels of GABA, which in turn leads to increased inhibition of brain activity. This increased inhibition is thought to underlie the therapeutic effects of this compound in epilepsy, anxiety, and depression.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal plasticity and survival. This compound has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide is its selectivity for GABA transaminase, which reduces the likelihood of off-target effects. Additionally, this compound has good oral bioavailability, making it a viable candidate for clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of epilepsy, anxiety, and depression. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical settings.
In conclusion, this compound is a promising therapeutic agent for the treatment of epilepsy, anxiety, and depression. Its selective inhibition of GABA transaminase and its effects on neurotransmitter levels and BDNF expression make it a potentially useful tool for understanding the underlying mechanisms of these conditions. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
Applications De Recherche Scientifique
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. In animal models of anxiety and depression, this compound has been shown to have anxiolytic and antidepressant effects, respectively.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-ynyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-22-20-19(14-7-15-23-20)21(25)24(18-12-5-6-13-18)16-8-11-17-9-3-2-4-10-17/h2-4,7,9-10,14-15,18H,5-6,12-13,16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJKWSNWYXDUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)N(CC#CC2=CC=CC=C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-fluoro-3-methylphenyl)[{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]acetic acid](/img/structure/B4532477.png)
![1-(4-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4532482.png)
![8-[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4532490.png)
![2-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B4532498.png)
![4-{1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-ethoxyphenol](/img/structure/B4532502.png)
![4-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4532503.png)
![1-[(1-ethylpiperidin-4-yl)acetyl]spiro[azepane-4,2'-chromene]](/img/structure/B4532508.png)
![7-(cyclobutylmethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4532510.png)
![3-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B4532512.png)



![ethyl 1-[oxo(phenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4532577.png)
![5-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4532582.png)
